3-{[3-(Morpholin-4-yl)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride
Description
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1,1-dioxothiolan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S.2ClH/c14-17(15)9-2-11(10-17)12-3-1-4-13-5-7-16-8-6-13;;/h11-12H,1-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYGGXGABRQEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Morpholin-4-yl)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride involves multiple steps. One common method includes the reaction of morpholine with 3-chloropropylamine to form 3-(morpholin-4-yl)propylamine. This intermediate is then reacted with thiolane-1,1-dione under controlled conditions to yield the desired compound. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Morpholin-4-yl)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry
The compound serves as a valuable reagent in organic synthesis. It is utilized as a building block for more complex molecules, facilitating the development of new chemical derivatives.
Biology
In biological research, the compound is employed for:
- Protein Modification : It can covalently modify proteins by interacting with thiol groups, leading to alterations in protein function.
- Enzyme Inhibition : Notably, it has shown efficacy in inhibiting monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.
Industrial Applications
The compound is also used in the production of specialty chemicals and materials, highlighting its versatility across different sectors.
Enzyme Inhibition Studies
Recent studies have quantified the inhibitory effects of this compound on MAO-A:
| Compound | MAO-A Inhibition (%) | IC50 (µM) |
|---|---|---|
| 3-{[3-(Morpholin-4-yl)propyl]amino}-1lambda6-thiolane-1,1-dione | >50% at 10^-3 M | 4.664 ± 0.235 |
| Moclobemide | 31.253 ± 0.985 | 4.664 ± 0.235 |
| Clorgyline | 88.315 ± 1.578 | - |
This table illustrates that the compound exhibits strong inhibitory activity against MAO-A compared to standard inhibitors like moclobemide and clorgyline.
Neuronal Cell Line Study
- Objective : Evaluate neuroprotective effects against oxidative stress.
- Findings : Treatment with the compound resulted in reduced cell death and maintained mitochondrial function under oxidative conditions.
Cancer Cell Line Study
- Objective : Assess anti-proliferative effects on breast cancer cells.
- Findings : The compound exhibited significant dose-dependent inhibition of cell proliferation, suggesting potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 3-{[3-(Morpholin-4-yl)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride involves its interaction with specific molecular targets. The compound can modify proteins by forming covalent bonds with thiol groups, leading to changes in protein function. This modification can affect various cellular pathways and processes, making it a valuable tool for studying biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core ring systems , substituent groups , and physicochemical properties . Below is a detailed analysis:
Thiolane-Dione Derivatives with Varied Amine Substituents
- Comparison Compound: 3-({2-[bis(propan-2-yl)amino]ethyl}amino)-1λ⁶-thiolane-1,1-dione dihydrochloride (CAS 1052540-44-9) . Structural Differences:
- The morpholin-4-ylpropyl group in the target compound is replaced with a bis(propan-2-yl)aminoethyl chain.
- The molecular formula (C₁₂H₂₈Cl₂N₂O₂S ) and weight (351.34 g/mol ) are larger due to the bulkier isopropyl substituents.
- Functional Implications :
- The morpholine ring in the target compound likely enhances water solubility compared to the hydrophobic isopropyl groups in the analog.
Morpholine-Containing Heterocycles
- Comparison Compound: 1-[(4-Dimethylaminomethyl)benzenesulfonyl]-5/6-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridyl)methylsulfinyl]-1H-benzimidazole (3q/3r) . Structural Differences:
- The benzimidazole core in 3q/3r is more complex than the thiolane-dione system.
- Both compounds share a morpholine-derived substituent (3q/3r: morpholin-4-ylpropoxy; target compound: morpholin-4-ylpropylamino). Functional Implications:
- The sulfinyl and sulfonyl groups in 3q/3r suggest proton pump inhibition activity (e.g., analogous to omeprazole), whereas the thiolane-dione core may target enzymes like carbonic anhydrases or kinases .
- The morpholine group in both compounds likely improves solubility and metabolic stability .
Ring Conformational Analysis
The thiolane-dione core’s puckering geometry can be compared to other five-membered rings (e.g., cyclopentane, tetrahydrofuran) using Cremer-Pople parameters .
- Thiolane-1,1-dione : Sulfur’s larger atomic radius and the electron-withdrawing ketone groups may induce flattened puckering (amplitude < 0.5 Å) compared to cyclopentane.
- Biological Relevance : Ring puckering affects binding affinity in enzyme-substrate interactions. For example, planar conformations may favor π-stacking with aromatic residues, while puckered forms could enhance steric complementarity .
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Ring Puckering Parameters (Theoretical)
| Ring System | Cremer-Pople Amplitude (Å) | Phase Angle (θ) | Biological Relevance |
|---|---|---|---|
| Thiolane-1,1-dione | ~0.3–0.4 | 180° (planar) | Enzyme active-site complementarity |
| Cyclopentane | ~0.5–0.6 | Variable | Conformational flexibility |
| Tetrahydrofuran | ~0.2–0.3 | 0° (envelope) | Hydrogen-bonding motifs |
Research Findings and Gaps
- Morpholine-containing analogs (e.g., 3q/3r) are synthesized via nucleophilic substitution and sulfonylation .
- Biological Data: No direct activity data are provided for the target compound.
Biological Activity
3-{[3-(Morpholin-4-yl)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride is a compound with significant potential in biological research and therapeutic applications. Its unique molecular structure, characterized by the presence of a morpholine ring and a thiolane dione, suggests various biological activities, particularly in enzyme inhibition and protein modification.
- Molecular Formula : C11H24Cl2N2O3S
- Molecular Weight : 335.28 g/mol
- CAS Number : 1052544-24-7
The biological activity of this compound primarily stems from its ability to interact with specific protein targets through covalent bonding with thiol groups. This interaction can lead to alterations in protein function, thereby influencing various cellular pathways. The compound's mechanism can be summarized as follows:
- Covalent Modification : The thiolane dione can form covalent bonds with cysteine residues in proteins, leading to functional changes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism.
Enzyme Inhibition Studies
Recent studies have focused on the inhibitory effects of this compound on MAO enzymes, which play a pivotal role in neurochemical processes.
| Compound | MAO-A Inhibition (%) | IC50 (µM) |
|---|---|---|
| 3-{[3-(Morpholin-4-yl)propyl]amino}-1lambda6-thiolane-1,1-dione | >50% at 10^-3 M | 4.664 ± 0.235 |
| Moclobemide | 31.253 ± 0.985 | 4.664 ± 0.235 |
| Clorgyline | 88.315 ± 1.578 | - |
This table illustrates the compound's strong inhibitory activity against MAO-A compared to standard inhibitors like moclobemide and clorgyline . The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, showcasing its potency.
Protein Modification Studies
The ability of the compound to modify proteins has been demonstrated through various assays that assess changes in enzymatic activity and protein conformation post-treatment.
Case Studies
Several case studies have documented the effects of this compound in cellular models:
-
Neuronal Cell Line Study :
- Objective: To evaluate the neuroprotective effects against oxidative stress.
- Findings: Treatment with the compound resulted in reduced cell death and maintained mitochondrial function under oxidative conditions.
-
Cancer Cell Line Study :
- Objective: To assess anti-proliferative effects on breast cancer cells.
- Findings: The compound exhibited significant dose-dependent inhibition of cell proliferation, suggesting potential as an anti-cancer agent.
Q & A
Basic: What are the recommended synthetic routes for preparing 3-{[3-(Morpholin-4-yl)propyl]amino}-1λ⁶-thiolane-1,1-dione dihydrochloride?
Methodological Answer:
The synthesis typically involves sequential functionalization of the morpholine and thiolane moieties. A general approach includes:
Morpholine-Propylamine Intermediate : React morpholine with 3-bromopropylamine hydrobromide under nucleophilic substitution conditions (e.g., K₂CO₃ in acetonitrile, 60°C, 12–24 hours) to yield 3-(morpholin-4-yl)propylamine .
Thiolane-1,1-dione Coupling : React the intermediate with 1λ⁶-thiolane-1,1-dione (synthesized via oxidation of tetrahydrothiophene-3-one using H₂O₂/HCOOH) via reductive amination (NaBH₃CN, methanol, 0–25°C, 6 hours) .
Dihydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the dihydrochloride salt .
Key Validation : Monitor reaction progress via TLC (silica gel, CH₂Cl₂:MeOH 9:1) and confirm purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and thermodynamic stability:
Amine Activation : Calculate the nucleophilicity of 3-(morpholin-4-yl)propylamine to optimize solvent polarity (e.g., DMF vs. THF) and base selection (Et₃N vs. DIPEA) .
Reductive Amination : Simulate the energy barrier for imine formation and reduction steps to determine optimal temperature (e.g., 25°C vs. 40°C) and stoichiometry of NaBH₃CN .
Salt Formation : Model HCl interaction with the free base to assess crystallinity and hygroscopicity, guiding solvent selection (ether vs. ethanol) .
Validation : Compare computational results with experimental yields and characterize crystals via X-ray diffraction .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How can contradictory solubility data in literature be resolved?
Methodological Answer:
Contradictions often arise from polymorphic forms or residual solvents. To resolve:
Polymorph Screening : Recrystallize from different solvents (e.g., MeOH, EtOAc, or water) and analyze via PXRD to identify forms .
Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) at 25°C and 37°C, quantified by UV-Vis spectroscopy .
Residual Solvent Analysis : Perform GC-MS to detect traces of THF or DMF, which may artificially alter solubility .
Case Study : A 2024 study resolved discrepancies by identifying a hydrate form in aqueous recrystallization, reducing solubility in nonpolar solvents by 40% .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles (H313/H333 risks) .
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation .
- Spill Management : Neutralize acidic residues with NaHCO₃ and dispose via hazardous waste protocols .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes .
Advanced: What strategies mitigate byproduct formation during reductive amination?
Methodological Answer:
Byproducts (e.g., over-alkylated amines) arise from excess reagent or poor pH control. Mitigation:
Stoichiometry Control : Use a 1:1.05 ratio of ketone to amine to limit side reactions .
pH Optimization : Maintain pH 6–7 with acetic acid to stabilize the imine intermediate .
Catalytic Additives : Introduce molecular sieves (3Å) to absorb water and shift equilibrium toward imine formation .
Validation : LC-MS can detect byproducts (m/z +16 for mono-alkylation; +32 for di-alkylation) .
Basic: How is the compound’s stability assessed under storage conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .
- Analytical Monitoring : Track decomposition via HPLC (new peaks indicate degradation) and Karl Fischer titration (moisture uptake) .
- Conclusion : Store in amber vials under argon at −20°C; stable for ≥12 months .
Advanced: What in vitro assays evaluate its biological activity?
Methodological Answer:
- Target Engagement : Radioligand binding assays (e.g., ³H-labeled analogs) to measure affinity for morpholine-associated receptors .
- Functional Assays :
- Data Interpretation : Normalize to positive controls (e.g., known inhibitors) and validate with siRNA knockdown .
Basic: How is the dihydrochloride salt validated versus the free base?
Methodological Answer:
- Titration : Potentiometric titration with 0.1M NaOH to confirm 2:1 HCl:base ratio .
- XRD : Compare crystal structures; dihydrochloride shows distinct Cl⁻ peaks at 2θ = 31.5° and 45.3° .
- Solubility : Dihydrochloride is >10× more water-soluble than the free base (e.g., 50 mg/mL vs. 4 mg/mL) .
Advanced: How do solvent effects influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Dielectric Constant : Polar aprotic solvents (DMF, ε = 36.7) stabilize transition states in Suzuki-Miyaura couplings, increasing yield by 20% vs. THF (ε = 7.5) .
- Coordination Effects : DMSO enhances Pd(PPh₃)₄ catalyst activity by ligating to Pd centers, reducing side reactions .
- Validation : Compare reaction rates via ¹H NMR kinetics and DFT-simulated solvent parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
